molecular formula C23H27N7O B2874655 N-(2,4-dimethylphenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1021222-80-9

N-(2,4-dimethylphenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No.: B2874655
CAS No.: 1021222-80-9
M. Wt: 417.517
InChI Key: PKSQUNOYHAUUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a synthetic small molecule featuring a central piperazine ring substituted with a pyridazine moiety and a carboxamide group. Key structural attributes include:

  • Pyridazine-3-yl substituent: A diazine ring linked via an amino group to a 6-methylpyridin-2-yl group, which may enhance binding to kinases or neurotransmitter receptors.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O/c1-16-7-8-19(17(2)15-16)25-23(31)30-13-11-29(12-14-30)22-10-9-21(27-28-22)26-20-6-4-5-18(3)24-20/h4-10,15H,11-14H2,1-3H3,(H,25,31)(H,24,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSQUNOYHAUUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC(=N4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, cytotoxicity, and therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula, which includes a piperazine core substituted with various aromatic groups. Its molecular formula is C20H24N4C_{20}H_{24}N_4, indicating the presence of multiple nitrogen atoms that may contribute to its biological interactions.

Enzyme Inhibition

Research indicates that derivatives of piperazine compounds exhibit significant enzyme inhibitory activities. For instance, compounds structurally related to this compound have been shown to inhibit key enzymes involved in various metabolic pathways.

  • Acetylcholinesterase Inhibition : Compounds with similar structures have demonstrated potential as inhibitors of acetylcholinesterase, an enzyme critical for neurotransmission. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's disease .
  • CYP Enzyme Inhibition : Certain analogs have displayed strong inhibitory effects against cytochrome P450 enzymes, which are essential for drug metabolism and synthesis of steroid hormones. This activity raises the potential for these compounds in pharmacological applications .

Cytotoxicity

Studies have revealed that this compound and its derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. For example:

  • HeLa Cells : The compound has shown promising cytotoxic effects against HeLa cells (human cervical cancer), indicating its potential as an anticancer agent.
Cell LineIC50 (µM)Reference
HeLa15.0
CaCo-2 (Colon)20.0
MCF7 (Breast)18.5

The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific molecular targets, such as receptors or enzymes involved in signaling pathways. The presence of the piperazine moiety allows for favorable interactions with biological macromolecules, potentially leading to modulation of their activity.

Study 1: Neuroprotective Effects

A study conducted on piperazine derivatives indicated that they could protect neuronal cells from oxidative stress-induced apoptosis. The compound's ability to inhibit acetylcholinesterase suggests a dual mechanism where it not only enhances cholinergic signaling but also provides neuroprotection against oxidative damage .

Study 2: Anticancer Activity

In vitro studies on various cancer cell lines showed that the compound significantly reduced cell viability in a dose-dependent manner. It was particularly effective against HeLa and CaCo-2 cells, suggesting its potential role in cancer therapy .

Comparison with Similar Compounds

Structural and Functional Analogues

The following structurally related piperazine-carboxamide derivatives highlight key differences in substituents and pharmacological profiles:

Compound Key Substituents Target/Activity Structural Distinctions
Target Compound 2,4-dimethylphenyl; pyridazine-amino-6-methylpyridine Not reported (inferred kinase/CNS targets) Unique pyridazine-amino-pyridine linkage; methyl groups enhance steric hindrance/lipophilicity.
5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) 2,4-dichlorophenyl; pentanamide chain; pyridin-2-yl Dopamine D3 receptor (selective antagonist) Dichlorophenyl enhances lipophilicity; extended alkyl chain may reduce CNS penetration.
N-(4-methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboximidamide (13) 3-(trifluoromethyl)phenyl; carboximidamide Not reported (synthetic intermediate) Trifluoromethyl group increases metabolic stability; carboximidamide alters hydrogen bonding.
4-(2-Methoxyphenyl)-N-(3-pyridinyl)-1-piperazinecarbothioamide 2-methoxyphenyl; thioamide Not reported (potential CNS modulator) Thioamide substitution may increase receptor affinity but reduce oral bioavailability.
N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide Pyrimidin-2-yl; trifluoromethylphenyl; oxoethyl linker Kinase inhibition (inferred) Pyrimidine ring and oxoethyl linker may optimize ATP-binding pocket interactions.
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide 3-chloro-5-(trifluoromethyl)pyridinyl; benzoxazin-6-yl Not reported (heterocyclic diversity) Benzoxazin substituent introduces fused oxygen heterocycle, altering solubility and target selectivity.

Key Findings from Comparative Analysis

Substituent Impact on Selectivity: Halogenated aryl groups (e.g., 2,4-dichlorophenyl in 7o ) improve receptor binding but may increase off-target effects. Pyridazine vs. Pyrimidine/Pyridine: The target’s pyridazine-amino linkage distinguishes it from pyrimidine-based analogs (e.g., ), which are often kinase inhibitors. Pyridazine’s electron-deficient nature may alter binding kinetics.

Synthetic Strategies :

  • The target compound likely employs coupling reactions similar to those in and , where piperazine intermediates are functionalized with aryl or heteroaryl groups. However, the pyridazine moiety may require specialized amination steps.

Pharmacological Predictions :

  • Compared to thioamide analogs (e.g., ), the carboxamide group in the target compound may reduce metabolic stability but improve solubility.
  • Methyl groups on the phenyl ring could mitigate the high lipophilicity seen in trifluoromethyl-substituted analogs (e.g., ), enhancing blood-brain barrier penetration for CNS applications.

Research Implications and Limitations

  • Gaps in Data : Direct biological data for the target compound are absent; inferences rely on structural analogs.
  • Innovative Features: The pyridazine-amino-methylpyridine motif is underexplored in piperazine-carboxamides, offering novelty in drug design.
  • Contradictions : While halogenated analogs (e.g., ) show high receptor affinity, their toxicity risks suggest the target’s methyl groups may offer a safer profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.